molecular formula C9H9F2NO B3313990 N-ethyl-2,5-difluorobenzamide CAS No. 948717-61-1

N-ethyl-2,5-difluorobenzamide

Cat. No.: B3313990
CAS No.: 948717-61-1
M. Wt: 185.17 g/mol
InChI Key: VMNRGEZTDCWQLU-UHFFFAOYSA-N
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Description

N-ethyl-2,5-difluorobenzamide: is an organic compound with the molecular formula C9H9F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions, and an ethyl group is attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,5-difluorobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzoic acid and ethylamine.

    Formation of Amide Bond: The carboxylic acid group of 2,5-difluorobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated intermediate then reacts with ethylamine to form this compound.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and mixing to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,5-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common for amides.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Reduction: Reducing agents like LiAlH4 or borane-tetrahydrofuran complex (BH3-THF) are commonly used for the reduction of the amide group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, though these reactions are less typical for this compound.

Major Products

    Substitution: Products depend on the nucleophile used; for example, substitution with an amine would yield an N-alkylated product.

    Reduction: Reduction of the amide group yields N-ethyl-2,5-difluoroaniline.

    Oxidation: Oxidation products are less common but may include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

N-ethyl-2,5-difluorobenzamide has several applications in scientific research:

    Pharmaceuticals: It is studied for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biological research to study the effects of fluorinated benzamides on various biological pathways and targets.

    Chemical Synthesis: As a versatile intermediate, it is employed in the synthesis of more complex organic molecules for various applications.

Mechanism of Action

The mechanism of action of N-ethyl-2,5-difluorobenzamide depends on its specific application:

    Pharmaceuticals: In pharmaceutical applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Biological Pathways: The compound may influence biological pathways by binding to proteins or nucleic acids, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2,5-difluorobenzamide: Similar structure but with a methyl group instead of an ethyl group.

    N-ethyl-3,4-difluorobenzamide: Similar structure but with fluorine atoms at the 3 and 4 positions.

    N-ethyl-2,6-difluorobenzamide: Similar structure but with fluorine atoms at the 2 and 6 positions.

Uniqueness

N-ethyl-2,5-difluorobenzamide is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The ethyl group also contributes to its distinct properties compared to other alkyl-substituted benzamides.

Properties

IUPAC Name

N-ethyl-2,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-2-12-9(13)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNRGEZTDCWQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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